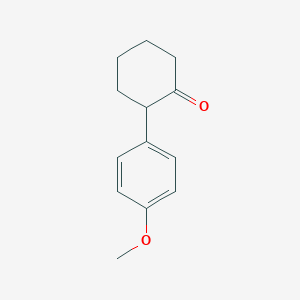
2-(4-Methoxyphenyl)cyclohexanone
Descripción general
Descripción
2-(4-Methoxyphenyl)cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-(4-Methoxyphenyl)cyclohexanone exhibits potential as a precursor for various pharmaceutical compounds, particularly antidepressants. It is structurally related to Venlafaxine , an antidepressant used in treating major depressive disorder and anxiety disorders. The synthesis pathways for Venlafaxine often utilize this compound as a key intermediate .
Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound showed significant serotonin and norepinephrine reuptake inhibition, suggesting potential efficacy in mood disorders .
Analgesic Properties
Research has highlighted the analgesic effects of this compound through formalin-induced pain models in rats. Doses of 10 mg/kg resulted in a notable reduction in pain responses, indicating its potential role in pain management therapies .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through radical scavenging assays. The presence of the methoxy group enhances its electron-donating ability, positioning it as a candidate for formulations aimed at reducing oxidative stress-related conditions .
Nonlinear Optical Materials
This compound is being explored as a component in the synthesis of chalcone derivatives, which have applications in nonlinear optics. These materials are crucial for developing advanced photonic devices due to their unique optical properties .
Data Table: Optical Properties of Chalcone Derivatives
| Compound | Nonlinear Optical Coefficient (pm/V) | Wavelength (nm) |
|---|---|---|
| This compound | 28 | 1064 |
| Other Chalcone Derivative | 22 | 1064 |
Propiedades
Número CAS |
37087-68-6 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |
Clave InChI |
BEBTXYAQBNBPJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
SMILES canónico |
COC1=CC=C(C=C1)C2CCCCC2=O |
Key on ui other cas no. |
37087-68-6 |
Sinónimos |
2-(4-Methoxyphenyl)cyclohexan-1-one; 2-(p-Methoxyphenyl)-1-cyclohexanone; 2-(p-Methoxyphenyl)cyclohexanone; 2-p-Anisylcyclohexanone; NSC 78469 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














